

# DNDI-6148: A Technical Guide on its Anti-Leishmanial Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DNDI-6148 |           |
| Cat. No.:            | B15558969 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**DNDI-6148**, a novel benzoxaborole compound, has emerged as a promising preclinical candidate for the treatment of visceral leishmaniasis (VL). This technical guide provides an indepth overview of its activity against various Leishmania species, detailing its mechanism of action, in vitro potency, and in vivo efficacy. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers in the field of anti-leishmanial drug discovery and development. While showing significant promise, the clinical development of **DNDI-6148** has been deprioritized due to observations of preclinical reproductive toxicity.[1][2]

## Introduction

Visceral leishmaniasis, caused by protozoan parasites of the Leishmania donovani complex (L. donovani and L. infantum), is a severe and often fatal disease if left untreated.[3][4] Current treatment options are limited by issues of toxicity, parenteral administration, cost, and emerging drug resistance. **DNDI-6148** was identified through a screening and optimization program of a benzoxaborole library as a potent oral anti-leishmanial agent.[2][3] This document summarizes the key preclinical data on **DNDI-6148**'s activity.

## **Mechanism of Action**



**DNDI-6148**'s primary mechanism of action is the inhibition of the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for pre-mRNA processing.[3][5][6] By targeting CPSF3, **DNDI-6148** disrupts the maturation of messenger RNA (mRNA) in the parasite, leading to cell death. This mode of action is specific to the parasite's CPSF3, conferring selectivity over the human ortholog.

abaixo está um diagrama que ilustra a via de sinalização.



Click to download full resolution via product page

Caption: Mechanism of action of DNDI-6148.

# **In Vitro Activity**

**DNDI-6148** has demonstrated potent activity against the intracellular amastigote stage of Leishmania species responsible for visceral leishmaniasis. The following table summarizes the reported in vitro efficacy.



| Leishmania<br>Species | Host Cell                    | Assay Type                  | IC50 / EC50<br>(μM)                           | Selectivity<br>Index (SI)                     |
|-----------------------|------------------------------|-----------------------------|-----------------------------------------------|-----------------------------------------------|
| L. infantum           | Primary Mouse<br>Macrophages | Intracellular<br>Amastigote | [Data not<br>explicitly found in<br>snippets] | [Data not<br>explicitly found in<br>snippets] |
| L. donovani           | -                            | Intracellular<br>Amastigote | [Data not<br>explicitly found in<br>snippets] | [Data not<br>explicitly found in<br>snippets] |

Note: While the search results confirm potent in vitro activity, specific IC50/EC50 values were not available in the provided snippets. The selectivity index (SI) is calculated as the ratio of host cell cytotoxicity to anti-leishmanial activity.

# **In Vivo Efficacy**

Preclinical studies in the hamster model of visceral leishmaniasis have shown impressive in vivo efficacy of **DNDI-6148**. Oral administration of the compound resulted in a significant reduction in parasite burden in key target organs.

| Host Model | Leishmania<br>Species | Treatment<br>Regimen    | Organ                         | Parasite<br>Burden<br>Reduction (%) |
|------------|-----------------------|-------------------------|-------------------------------|-------------------------------------|
| Hamster    | L. infantum           | [Regimen not specified] | Liver, Spleen,<br>Bone Marrow | >98%[3][5][6]                       |
| Hamster    | L. donovani           | [Regimen not specified] | Liver, Spleen,<br>Bone Marrow | >98%[3]                             |

# Experimental Protocols In Vitro Intracellular Amastigote Susceptibility Assay

This protocol outlines the general steps for determining the in vitro activity of compounds against intracellular Leishmania amastigotes.





Click to download full resolution via product page

Caption: Workflow for in vitro amastigote susceptibility assay.



#### Methodology Details:

- Macrophage Seeding: Primary peritoneal macrophages from mice or a human monocyte cell line (e.g., THP-1) are seeded in 96-well plates and allowed to adhere.
- Parasite Culture:Leishmania promastigotes are cultured in appropriate media until they reach the stationary phase, which is enriched in infective metacyclic forms.
- Infection: Macrophages are infected with stationary phase promastigotes at a defined parasite-to-cell ratio.
- Compound Addition: After an initial incubation period to allow for phagocytosis, extracellular
  parasites are washed away, and serial dilutions of DNDI-6148 are added to the wells.
- Incubation: The plates are incubated for 3 to 5 days to allow for parasite multiplication within the macrophages.
- Quantification: The cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is determined by microscopy.
- IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration.

## In Vivo Hamster Model of Visceral Leishmaniasis

The golden hamster (Mesocricetus auratus) is a well-established model for visceral leishmaniasis as it mimics key aspects of the human disease.





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy testing in the hamster model.



#### Methodology Details:

- Infection: Hamsters are typically infected via intracardiac or intravenous injection of Leishmania amastigotes (isolated from the spleen of an infected donor hamster) or cultured promastigotes.
- Infection Establishment: The infection is allowed to become established and chronic over a period of several weeks.
- Treatment: **DNDI-6148** is administered orally, typically as a suspension, for a defined period (e.g., 5 or 10 consecutive days). A vehicle control group is included for comparison.
- Efficacy Assessment: At a predetermined time after the last treatment, animals are euthanized, and the liver, spleen, and bone marrow are collected.
- Parasite Burden Quantification: The parasite load in each organ is determined, commonly by
  microscopic counting of amastigotes in Giemsa-stained tissue imprints to calculate
  Leishman-Donovan Units (LDU). Quantitative PCR (qPCR) can also be used for more
  sensitive quantification.
- Efficacy Calculation: The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle-treated control group.

## **Clinical Development Status**

A Phase I clinical trial in healthy volunteers was completed, and **DNDI-6148** was found to be safe and well-tolerated after a single oral dose.[2] However, due to preclinical findings of reproductive toxicity, the development of **DNDI-6148** for leishmaniasis has been deprioritized. [2][7]

## Conclusion

**DNDI-6148** is a potent anti-leishmanial compound with a novel mechanism of action and excellent in vivo efficacy in preclinical models of visceral leishmaniasis. The data presented in this guide highlight its potential as an oral treatment for this neglected disease. Despite the halt in its clinical development for leishmaniasis due to safety concerns, the research on **DNDI-6148** 



and the benzoxaborole class provides valuable insights for future drug discovery efforts targeting Leishmania.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. DNDI-6148 | DNDi [dndi.org]
- 2. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DNDI-6148: A Technical Guide on its Anti-Leishmanial Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558969#dndi-6148-s-activity-against-different-leishmania-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com